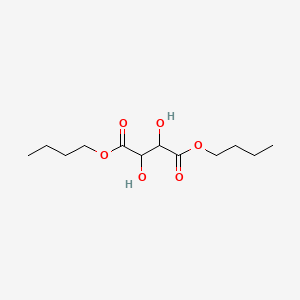
2-(((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((2-(1,3-Benzodioxol-5-ylmethylene)hydrazino)(oxo)AC)amino)-N-phenylbenzamide: is a complex organic compound with the following chemical formula:
C23H24N4O5
. Let’s break down its structure:- The compound contains a benzamide core, which consists of a benzene ring attached to an amide functional group (CONH).
- The benzamide core is further modified by the presence of a 1,3-benzodioxole moiety (also known as benzo[d][1,3]dioxole ), which is a fused aromatic ring system containing two oxygen atoms .
Méthodes De Préparation
Industrial Production Methods: As of now, there is no established industrial-scale production method for this compound. It remains primarily of interest to early discovery researchers .
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various chemical reactions, including:
Oxidation: It could be susceptible to oxidation reactions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substitution reactions could occur at specific positions.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not documented. standard organic chemistry reagents (e.g., oxidizing agents, reducing agents, acid/base catalysts) would likely play a role.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the functional groups involved.
Applications De Recherche Scientifique
Chemistry:
Structural Studies: Researchers might use this compound for structural elucidation studies using techniques like X-ray crystallography .
Synthetic Methodology: Its unique structure could inspire new synthetic methodologies.
Biological Activity: Investigating its potential biological activity (e.g., enzyme inhibition, receptor binding) could be relevant.
Drug Discovery: Researchers might explore its derivatives for drug development.
Materials Science: Its properties could be relevant for materials applications.
Mécanisme D'action
Unfortunately, detailed information about its mechanism of action is not available. Further research would be necessary to understand how it exerts its effects.
Comparaison Avec Des Composés Similaires
While no direct analogs are mentioned, its uniqueness lies in the combination of the benzamide core with the 1,3-benzodioxole moiety.
Propriétés
Numéro CAS |
765911-35-1 |
|---|---|
Formule moléculaire |
C23H18N4O5 |
Poids moléculaire |
430.4 g/mol |
Nom IUPAC |
N'-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C23H18N4O5/c28-21(25-16-6-2-1-3-7-16)17-8-4-5-9-18(17)26-22(29)23(30)27-24-13-15-10-11-19-20(12-15)32-14-31-19/h1-13H,14H2,(H,25,28)(H,26,29)(H,27,30)/b24-13+ |
Clé InChI |
VAQDLUYCWPXZNK-ZMOGYAJESA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005814.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-(3-(4-(morpholinosulfonyl)phenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B12005821.png)
![[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12005824.png)

![ethyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12005839.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005846.png)





![N-[3-[(7-chloro-1-hydroxyquinolin-4-ylidene)amino]propyl]octan-1-amine](/img/structure/B12005899.png)
![methyl 4-{(E)-[2-({[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoate](/img/structure/B12005900.png)
